3-Fluoro-5-formyl-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FO4 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
3-fluoro-5-formyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5FO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13) |
InChI Key |
RIWHSPVIVGOQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Fluoro 5 Formyl 4 Hydroxybenzoic Acid and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 3-Fluoro-5-formyl-4-hydroxybenzoic acid (Target Molecule, TM ) suggests several logical disconnections based on the reactivity of the aromatic ring and its functional groups. The most straightforward approaches involve disconnecting the formyl and fluoro groups, leading to simpler, more readily available precursors.
Primary Disconnections:
C-CHO Bond Formation: The most common retrosynthetic step is the disconnection of the formyl group. This leads back to 3-fluoro-4-hydroxybenzoic acid as a key intermediate. The forward reaction would involve an electrophilic aromatic substitution, specifically a formylation reaction, directed to the position ortho to the hydroxyl group and meta to the carboxylic acid.
C-F Bond Formation: An alternative disconnection involves the C-F bond. This pathway considers 5-formyl-4-hydroxybenzoic acid as the immediate precursor. The corresponding forward synthesis would require a late-stage regioselective fluorination of the aromatic ring, a process that can be challenging due to the presence of multiple activating and deactivating groups.
These primary disconnections outline the two main strategic approaches to the synthesis of the target molecule, which are explored in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the key functional groups onto a pre-existing aromatic core in the final stages of the synthesis.
Regioselective Formylation of Fluorinated Hydroxybenzoic Acids
This is a convergent and efficient strategy that begins with a fluorinated hydroxybenzoic acid precursor, most notably 3-fluoro-4-hydroxybenzoic acid. The introduction of the formyl group at the C5 position is achieved through electrophilic formylation. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. The powerful ortho, para-directing hydroxyl group strongly activates the C5 position, which is ortho to it. The fluorine atom also acts as an ortho, para-director, further activating this position. The carboxylic acid group is a meta-director and deactivator, which directs the incoming electrophile away from the C3 and C5 positions, but its influence is generally overcome by the potent hydroxyl activator.
Several classical formylation reactions can be employed for this transformation, although yields and regioselectivity can vary. orgsyn.org
Vilsmeier-Haack Reaction: Utilizes phosphoryl chloride and a substituted formamide (B127407) (e.g., N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent, a mild electrophile suitable for activated aromatic rings.
Reimer-Tiemann Reaction: Involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce a formyl group, primarily at the ortho position.
Duff Reaction: Uses hexamethylenetetramine as the formylating agent under acidic conditions.
Magnesium Chloride-Mediated Formylation: A milder method that uses paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534), which can provide high regioselectivity for the ortho-formylation of phenols. orgsyn.org
| Formylation Method | Reagents | Key Features |
| Vilsmeier-Haack | POCl₃, DMF | Mild conditions, suitable for activated rings. |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Strong basic conditions, primarily ortho-formylation. |
| Duff Reaction | (CH₂)₆N₄, Acid | Formylates activated aromatic compounds. |
| MgCl₂-Mediated | MgCl₂, Paraformaldehyde, Et₃N | High regioselectivity for ortho-position of phenols. orgsyn.org |
Fluorination Strategies on Formyl-Hydroxybenzoic Acid Precursors
This alternative direct approach involves the introduction of the fluorine atom as the final or near-final step, starting from 5-formyl-4-hydroxybenzoic acid. This method relies on modern electrophilic fluorinating agents. The regioselectivity is again directed by the existing functional groups, with the hydroxyl group strongly directing the incoming electrophile to the ortho C3 position.
Common electrophilic fluorinating reagents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and widely used reagent for the fluorination of electron-rich aromatic compounds.
N-Fluorobenzenesulfonimide (NFSI): Another common source of electrophilic fluorine.
The choice of solvent and reaction conditions is critical to control the reactivity and prevent side reactions, given the multiple functional groups on the precursor molecule.
Multistep Synthetic Routes from Readily Available Starting Materials
Multistep syntheses provide greater flexibility and are often necessary when direct approaches are not feasible or result in low yields. These routes typically involve the sequential introduction and modification of functional groups on simpler, commercially available starting materials.
Strategies Involving Protection and Deprotection of Functional Groups
The presence of multiple reactive sites (hydroxyl and carboxylic acid groups) in the intermediates often necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. nih.govjocpr.com
Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic, and it strongly activates the aromatic ring. It is commonly protected to prevent unwanted side reactions during steps like lithiation or to moderate its activating effect. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., TBDMS). highfine.com
Protection of the Carboxylic Acid Group: The carboxylic acid group is acidic and can interfere with reactions involving bases or organometallics. It is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). highfine.com
A plausible synthetic sequence could involve:
Protection: The hydroxyl group of a starting material like 3-fluoro-4-hydroxybenzoic acid is protected, for example, as a methyl ether (methoxy group).
Transformation: Subsequent reactions, such as formylation, are carried out on the protected intermediate.
Deprotection: The protecting group is removed in a final step to reveal the free hydroxyl group. The cleavage of a methyl ether, for instance, can be achieved using strong acids like hydrobromic acid (HBr). chemicalbook.comprepchem.com
The selection of protecting groups is guided by the principle of orthogonality , where each group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis. jocpr.com
| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions |
| Hydroxyl (-OH) | Methyl Ether (-OCH₃) | CH₃I, K₂CO₃ | HBr, BBr₃ |
| Hydroxyl (-OH) | Benzyl Ether (-OBn) | BnBr, Base | H₂, Pd/C |
| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | CH₃OH, H⁺ (e.g., SOCl₂) | NaOH or LiOH, then H⁺ |
| Carboxylic Acid (-COOH) | Benzyl Ester (-COOBn) | BnOH, Acid | H₂, Pd/C |
Oxidation and Reduction Sequences for Formyl and Carboxylic Acid Synthesis
Oxidation and reduction reactions are fundamental tools for interconverting functional groups and are crucial in the synthesis of this compound. leah4sci.com
Synthesis of the Carboxylic Acid: The carboxylic acid moiety can be introduced by the oxidation of a methyl or hydroxymethyl group. For example, a precursor like 3-fluoro-4-hydroxy-5-methylbenzaldehyde could be selectively oxidized to yield the final product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a methyl group to a carboxylic acid. leah4sci.com
Synthesis of the Formyl Group: The formyl group can be synthesized via the controlled oxidation of a primary alcohol (hydroxymethyl group) using reagents like pyridinium (B92312) chlorochromate (PCC) or via the reduction of a carboxylic acid derivative. leah4sci.com For instance, a carboxylic acid can be converted to an acid chloride and then reduced to an aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). A patent describes the selective oxidation of hydroxymethyl groups to formyl groups. google.com
These redox strategies allow for the construction of the target molecule from precursors where the required carbon atoms are already in place but at a different oxidation state.
Catalytic and Chemoenzymatic Synthesis Development
The synthesis of this compound and its analogs presents a significant challenge due to the precise substitution pattern required on the aromatic ring. This section explores modern catalytic and chemoenzymatic strategies that offer potential pathways to this complex molecule, focusing on transition metal-catalyzed functionalizations and biocatalytic transformations.
Transition Metal-Catalyzed Functionalizations on Aromatic Systems
Transition metal catalysis provides a powerful toolkit for the regioselective functionalization of aromatic systems, which is essential for the construction of polysubstituted benzoic acid derivatives. Plausible synthetic routes towards this compound can be envisioned by strategically combining formylation, carboxylation, and fluorination reactions, often mediated by palladium, copper, or other transition metals.
One potential strategy involves the ortho-formylation of a substituted phenol as a key step. The magnesium-mediated ortho-specific formylation of phenols using paraformaldehyde offers a highly regioselective method to introduce the aldehyde group. This reaction proceeds via the formation of a magnesium bis(phenoxide), which then directs the formylation to the ortho position. The use of magnesium dichloride and triethylamine has also been reported to effectively promote this transformation on a variety of substituted phenols. dntb.gov.uanih.govnih.govrsc.org
Following formylation, the introduction of the carboxylic acid moiety can be achieved through palladium-catalyzed carbonylation of an appropriately positioned halide. For instance, a bromo-substituted salicylaldehyde (B1680747) derivative could be subjected to carbonylation conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide gas, to yield the corresponding benzoic acid. researchgate.netrsc.org
The incorporation of the fluorine atom can be approached in several ways. A direct fluorination of a pre-functionalized benzoic acid derivative is one possibility, although achieving the desired regioselectivity can be challenging. Alternatively, a fluorinated starting material, such as 3-fluorophenol, could be utilized, with subsequent formylation and carboxylation steps. Another advanced strategy involves a decarboxylative fluorination, where a carboxylic acid group is replaced by fluorine. Copper-mediated decarboxylative fluorination of benzoic acids has been reported as a method to introduce fluorine under relatively mild conditions. researchgate.net
A hypothetical multi-step synthesis could commence with the ortho-formylation of 3-fluorophenol. The resulting 2-fluoro-6-hydroxybenzaldehyde (B135551) would then require the introduction of a carboxyl group at the 4-position. This could potentially be achieved through a sequence of halogenation at the 4-position, followed by a palladium-catalyzed carbonylation. The success of such a sequence is highly dependent on the directing effects of the existing substituents and the optimization of reaction conditions to avoid side reactions.
Below is a data table summarizing representative transition metal-catalyzed reactions that are pertinent to the synthesis of functionalized hydroxybenzoic acids.
| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| ortho-Formylation | 2-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | 3-Bromosalicylaldehyde | 80-81 | dntb.gov.ua |
| ortho-Formylation | Phenol | MgCl₂, Et₃N, Paraformaldehyde | Salicylaldehyde | - | nih.gov |
| Carbonylation | 4-Bromo-2-fluorobenzonitrile | Pd(OAc)₂, Xantphos, CO | Methyl 2-cyano-5-fluorobenzoate | - | researchgate.net |
| Carbonylative Fluoroalkylation | Difluoroalkyl Bromides | Palladium catalyst, CO | Difluoroalkyl Ketones | - | rsc.org |
| Decarboxylative Fluorination | Benzoic Acids | Copper catalyst | Aryl Fluorides | - | researchgate.net |
Biocatalytic Approaches for Enantioselective or Regioselective Transformations
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes, particularly oxidoreductases like cytochrome P450 monooxygenases, are known to catalyze the hydroxylation and subsequent oxidation of aromatic compounds with remarkable regioselectivity. almacgroup.comnih.govnih.gov These enzymatic transformations could be harnessed for the synthesis of this compound and its analogs.
A potential biocatalytic approach could involve the regioselective hydroxylation of a fluorinated benzoic acid derivative. For instance, an engineered P450 monooxygenase could potentially hydroxylate 3-fluorobenzoic acid at the C4 position to yield 3-fluoro-4-hydroxybenzoic acid. The subsequent introduction of the formyl group at the C5 position would require a separate enzymatic or chemical step. While direct enzymatic formylation of such a substrate is not well-documented, enzymatic oxidation of a methyl group at the C5 position to an aldehyde is a plausible transformation. Therefore, a chemoenzymatic route could begin with a fluorinated and methylated precursor, which is then subjected to enzymatic hydroxylation and oxidation.
The substrate scope of many wild-type enzymes can be a limitation. However, directed evolution and protein engineering techniques have been successfully employed to alter the substrate specificity and regioselectivity of enzymes like P450s. nih.gov This opens up the possibility of creating bespoke biocatalysts tailored for the specific transformations required to synthesize this compound. For example, a P450 enzyme could be evolved to selectively hydroxylate a 3-fluoro-5-methylbenzoic acid precursor at the 4-position. A subsequent enzymatic oxidation of the methyl group would then yield the desired product.
Another class of enzymes, dioxygenases, has also been shown to act on fluorinated aromatic compounds. For example, benzoate (B1203000) dioxygenase can catalyze the dearomatizing dihydroxylation of 4-fluorobenzoic acid. almacgroup.com While this specific reaction leads to a non-aromatic product, it highlights the potential of dioxygenases to recognize and transform fluorinated benzoic acids, suggesting that engineered variants could potentially be developed for selective hydroxylation.
The following table presents examples of biocatalytic hydroxylations of fluorinated aromatic compounds, illustrating the potential for regioselective enzymatic functionalization.
| Enzyme Type | Substrate | Transformation | Product | Selectivity | Reference |
| P450 Monooxygenase | Fluorinated Aromatic Hydrocarbon | Hydroxylation | Fluorinated Phenol | - | nih.gov |
| P450 Monooxygenase | Halogenated Benzenes | ortho- and para-Hydroxylation | Halogenated Phenols | Regioselective | almacgroup.com |
| Benzoate Dioxygenase | 4-Fluorobenzoic Acid | Dihydroxylation | (1S,2R)-1-Carboxy-4-fluoro-cyclohexa-3,5-diene-1,2-diol | Enantiopure | almacgroup.com |
| Proline Hydroxylase (Engineered) | (S)-Pipecolic acid | Hydroxylation | (2S,5S)-5-hydroxypipecolic acid | Regioselective | researchgate.net |
| P450 Monooxygenase (Engineered) | N-benzyl pyrrolidine | Hydroxylation | (R)-3-hydroxypyrrolidine | Enantioselective (83% ee) | nih.gov |
Chemical Reactivity and Derivatization Pathways of 3 Fluoro 5 Formyl 4 Hydroxybenzoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups, or its complete removal through decarboxylation.
The carboxylic acid functionality of 3-fluoro-5-formyl-4-hydroxybenzoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. Water is eliminated, and the ester is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with the alcohol. A process for esterifying substituted hydroxybenzoic acids involves reacting them with alkyl halides in the presence of a non-quaternizable tertiary amine. google.com
Amidation follows a similar strategy. Direct reaction with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is activated first. The use of peptide coupling agents (e.g., HATU, HOBt) is an efficient method for forming the amide bond under mild conditions by creating a highly reactive activated ester intermediate that is then readily attacked by a primary or secondary amine.
These reactions are generally robust, though the presence of the phenolic hydroxyl group may require the use of a protecting group if the reaction conditions are harsh, to prevent side reactions such as O-acylation.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | R-OH, H₂SO₄ (cat.), Heat | Alkyl 3-fluoro-5-formyl-4-hydroxybenzoate |
| 1. SOCl₂ 2. R-OH, Pyridine | Alkyl 3-fluoro-5-formyl-4-hydroxybenzoate | |
| R-X, Tertiary Amine | Alkyl 3-fluoro-5-formyl-4-hydroxybenzoate | |
| Amidation | 1. SOCl₂ 2. R-NH₂, Base | N-Alkyl-3-fluoro-5-formyl-4-hydroxybenzamide |
| R-NH₂, Coupling Agent (e.g., HATU) | N-Alkyl-3-fluoro-5-formyl-4-hydroxybenzamide |
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). For hydroxybenzoic acids, this reaction is facilitated by the presence of the hydroxyl group, particularly when it is positioned ortho to the carboxylic acid, as is the case in salicylic (B10762653) acid analogues. In this compound, the hydroxyl group is para to the carboxyl group.
The decarboxylation of hydroxybenzoic acids can be initiated thermally or under catalytic conditions. The mechanism for the decarboxylation of salicylic acid (an ortho-hydroxybenzoic acid) is thought to involve the formation of a cyclic transition state, which is not possible for the para-substituted isomer.
For para-hydroxybenzoic acids, the proposed mechanism under acidic conditions involves the protonation of the aromatic ring, specifically at the carbon atom bearing the carboxyl group (ipso-protonation). This electrophilic attack results in the displacement of the carboxyl group as CO₂. The presence of the electron-donating hydroxyl group at the para position stabilizes the intermediate carbocation formed during this process, thereby facilitating the reaction. The electron-withdrawing fluoro and formyl groups on the ring would be expected to destabilize this cationic intermediate, potentially requiring more forcing conditions for decarboxylation compared to unsubstituted 4-hydroxybenzoic acid.
Reactions of the Formyl Group
The formyl group is a versatile handle for a wide array of chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The reaction is reversible, and the removal of water (e.g., by azeotropic distillation) is often necessary to drive the equilibrium towards the product. The resulting Schiff bases are valuable intermediates and have applications in coordination chemistry and as precursors to other functional groups. For instance, hydrazone derivatives, a class of imines, can be obtained from the closely related 3-fluoro-4-hydroxybenzaldehyde (B106929) through condensation with phenylhydrazine (B124118) derivatives. ossila.com
As an aromatic aldehyde, this compound lacks α-hydrogens and therefore cannot self-condense via a standard aldol (B89426) reaction. However, it is an excellent electrophilic partner in crossed-aldol reactions, specifically the Claisen-Schmidt condensation , with enolizable ketones or aldehydes. wikipedia.org
In a typical Claisen-Schmidt condensation, a base (like NaOH or KOH) deprotonates a ketone (e.g., acetone (B3395972), cyclohexanone) to form an enolate ion. nih.govgordon.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone, often known as a chalcone (B49325) or chalcone analogue. The reaction is generally high-yielding and is a fundamental method for C-C bond formation. Research has shown that 3-fluoro-4-hydroxybenzaldehyde can be used to synthesize curcuminoid analogues through aldol condensation with ketones. ossila.com
Table 2: Claisen-Schmidt Condensation Example
| Aldehyde | Ketone Partner | Base Catalyst | Product |
| This compound | Acetone | NaOH | 4-(3-Fluoro-5-formyl-4-hydroxyphenyl)-3-buten-2-one |
| This compound | Cyclohexanone | KOH | 2-[(E)-(3-Fluoro-5-formyl-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
The formyl group can be converted into a variety of other functional groups. A notable transformation is its conversion to a nitrile (cyano group). This can be achieved through a two-step process involving the initial formation of an aldoxime, followed by dehydration.
A common one-pot method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. rsc.org The resulting aldoxime intermediate is then dehydrated in situ using various reagents such as acetic anhydride (B1165640), formic acid, or other dehydrating agents to yield the corresponding nitrile. rsc.org Another approach is the Schmidt reaction, which can convert aromatic aldehydes directly to nitriles using an azide (B81097) source like azidotrimethylsilane (B126382) in the presence of a strong acid catalyst. nih.gov These methods provide a direct route to cyanophenol derivatives from the corresponding aldehydes. nih.gov
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through etherification and esterification reactions. Furthermore, its ability to direct metallation opens up avenues for regioselective functionalization of the aromatic ring.
The phenolic hydroxyl group can readily undergo O-alkylation to form ethers. This transformation is typically achieved under basic conditions to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide ion. The choice of base and alkylating agent allows for the introduction of various alkyl or aryl groups. For instance, in related hydroxybenzoic acids, the reaction with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone is a common strategy for ether synthesis. For more complex alkyl groups, stronger bases might be employed. It is often necessary to protect the more acidic carboxylic acid group as an ester prior to etherification to prevent unwanted side reactions.
Esterification of the phenolic hydroxyl group can be accomplished by reacting the compound with an appropriate acyl halide or anhydride in the presence of a base. This reaction provides a route to aryl esters, which can be useful as protecting groups or as synthons for further transformations.
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Aryl ether |
| Esterification | Acyl halide or Anhydride, Base | Aryl ester |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.
For this compound, the situation is complex due to the presence of multiple potential directing groups and acidic protons. The hydroxyl group is a potent directing group; however, it would first need to be protected, for example, as a methoxymethyl (MOM) ether or a carbamate, to prevent quenching of the organolithium reagent. The fluorine atom can also act as a directing group, albeit a weaker one. The formyl and carboxylic acid groups are incompatible with strong bases like alkyllithiums and would also require protection.
Assuming the acidic protons of the hydroxyl and carboxyl groups are protected, the regioselectivity of a subsequent DoM reaction would be determined by the relative directing strengths of the protected hydroxyl group and the fluorine atom. In many cases, an oxygen-containing directing group will direct the lithiation to one of its ortho positions. The specific outcome would depend on the nature of the protecting groups and the reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorinated Benzene (B151609) Ring
The reactivity of the fluorinated benzene ring towards substitution reactions is dictated by the electronic nature of the existing substituents. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). The formyl and carboxylic acid groups are deactivating and meta-directing. The fluorine atom is deactivating due to its inductive effect but is an ortho-, para-director due to its resonance effect.
Given the substitution pattern of this compound, the position for a potential electrophilic attack is sterically hindered and electronically deactivated. Therefore, electrophilic aromatic substitution on this ring would likely require harsh conditions and may not be a preferred synthetic route without further modification of the existing functional groups.
Conversely, the presence of the electron-withdrawing formyl, carboxylic acid, and fluoro groups can activate the ring towards nucleophilic aromatic substitution (SNA_r). The fluorine atom, being a good leaving group in SNA_r reactions, could potentially be displaced by a strong nucleophile. The position of the fluorine atom is activated by the ortho-formyl and para-carboxyl groups (or their conjugate bases). This provides a pathway for the introduction of a variety of nucleophiles at this position.
Synthesis of Complex Polycyclic and Heterocyclic Derivatives
The multiple functional groups of this compound make it an attractive starting material for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.
The aldehyde functionality can participate in a variety of condensation reactions to form new rings. For example, reaction with compounds containing active methylene (B1212753) groups, such as malonates or nitriles, can lead to the formation of coumarin (B35378) or quinoline (B57606) derivatives through Knoevenagel or related condensations, followed by cyclization. The formyl group can also be a precursor to other functionalities, such as an oxime or a hydrazone, which can then undergo further cyclization reactions to generate various five- or six-membered heterocycles.
The carboxylic acid group can be converted to an acyl chloride or activated in other ways to participate in intramolecular Friedel-Crafts acylation reactions, provided a suitable second aromatic ring is present in the molecule. This would lead to the formation of fused polycyclic systems such as xanthones or fluorenones.
The combination of the phenolic hydroxyl and the carboxylic acid allows for the potential synthesis of heterocyclic systems like benzoxazinones through reactions with appropriate bifunctional reagents. Furthermore, derivatization of the various functional groups as described in the preceding sections can provide a plethora of intermediates for the construction of a wide range of complex molecules.
| Precursor Functional Group(s) | Reaction Type | Resulting Hetero/Polycyclic System |
| Formyl Group | Condensation/Cyclization | Coumarins, Quinolines, Pyrazoles, etc. |
| Carboxylic Acid | Intramolecular Acylation | Xanthones, Fluorenones |
| Phenolic Hydroxyl & Carboxylic Acid | Condensation/Cyclization | Benzoxazinones |
Mechanistic Insights and Theoretical Investigations
Reaction Mechanism Elucidation in Syntheses and Transformations
The synthesis of 3-Fluoro-5-formyl-4-hydroxybenzoic acid, a polysubstituted aromatic compound, involves electrophilic aromatic substitution reactions where the directing effects of the existing substituents play a crucial role. The formylation of a substituted fluorophenol precursor is a key step, and its mechanism can be understood by analogy with well-established reactions like the Reimer-Tiemann reaction. nrochemistry.comallen.inunacademy.compsiberg.com
The Reimer-Tiemann reaction, which introduces a formyl group ortho to a hydroxyl group on a phenol (B47542) ring, proceeds through an electrophilic aromatic substitution pathway. nrochemistry.comallen.in The reaction typically utilizes chloroform (B151607) in a basic solution to generate a highly reactive dichlorocarbene (B158193) intermediate. nrochemistry.comunacademy.compsiberg.com This electrophile then attacks the electron-rich phenoxide ring. unacademy.comwikipedia.org In the context of synthesizing this compound, the starting material would likely be a 3-fluoro-4-hydroxybenzoic acid. The phenoxide ion generated under basic conditions would direct the incoming electrophile. The hydroxyl group is a strong activating group and an ortho, para-director, while the carboxylate group is a deactivating group and a meta-director. The fluorine atom has a deactivating inductive effect but is ortho, para-directing due to resonance. The regioselectivity of the formylation would be governed by the interplay of these electronic effects.
Kinetic studies on the formylation of various phenols would likely show that the reaction rate is dependent on the concentration of both the phenoxide and the electrophile. researchgate.net The electronic nature of the substituents on the phenol ring would significantly influence the rate; electron-donating groups enhance the nucleophilicity of the ring and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect. lkouniv.ac.in In the case of a 3-fluoro-4-hydroxybenzoic acid precursor, the activating hydroxyl group would be in competition with the deactivating fluorine and carboxylate groups. Kinetic measurements would be instrumental in quantifying these competing effects and optimizing reaction conditions.
The primary reactive intermediate in formylation reactions like the Reimer-Tiemann reaction is dichlorocarbene (:CCl2), generated from the reaction of chloroform with a strong base. allen.inunacademy.comwikipedia.org Following the electrophilic attack of the dichlorocarbene on the phenoxide ring, a dichloromethyl-substituted phenoxide intermediate is formed. wikipedia.org This intermediate then undergoes hydrolysis to yield the final formyl group. unacademy.com
The identification of these transient species is often accomplished through a combination of spectroscopic techniques and trapping experiments. For instance, the presence of dichlorocarbene can be inferred by its characteristic reactions with other molecules, such as alkenes, to form dichlorocyclopropanes. wikipedia.org In the specific synthesis of this compound, the dichloromethyl-substituted intermediate would be a key species to identify to confirm the reaction pathway.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level. These methods can complement experimental studies and provide predictions where experimental data is lacking.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. bohrium.comresearchgate.net For this compound, DFT calculations could be employed to determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). bohrium.comresearchgate.net
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for nucleophilic and electrophilic attack. bohrium.com Such calculations would be invaluable for understanding the reactivity of this compound in various chemical transformations. DFT has been successfully applied to study the stability and reactivity of salicylic (B10762653) acid and its isomers. bohrium.comresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Salicylic Acid | -6.8 | -1.5 | 5.3 |
| p-Hydroxybenzoic Acid | -6.5 | -1.2 | 5.3 |
| m-Hydroxybenzoic Acid | -6.7 | -1.4 | 5.3 |
Note: The data in the table above is illustrative and based on typical values for related compounds. Specific DFT calculations for this compound would be needed for precise values.
The conformational flexibility of this compound, particularly the orientation of the carboxyl and formyl groups, can significantly impact its physical and chemical properties. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. ju.edu.jonih.gov For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring (cis and trans conformers) is a key aspect of their conformational landscape. mdpi.com
Furthermore, the potential for intramolecular and intermolecular hydrogen bonding is a critical feature of this molecule. An intramolecular hydrogen bond could form between the hydroxyl group and the adjacent formyl or carboxyl group. Intermolecular hydrogen bonding would play a dominant role in the crystal packing and solvation of the compound. Computational studies can quantify the strength of these interactions and predict the preferred hydrogen bonding patterns. ucl.ac.uk Such analyses are crucial for understanding the solid-state structure and solubility of this compound. Studies on hydroxybenzoic acids have shown that while 2-hydroxybenzoic acid (salicylic acid) exists as a single conformer with an internal hydrogen bond, 3- and 4-hydroxybenzoic acids are mixtures of multiple conformers. ju.edu.jonih.gov
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govgithub.io For a molecule like this compound, with a complex substitution pattern, predicting the 1H, 13C, and 19F NMR spectra can be a powerful tool for structure verification. DFT calculations have been shown to provide accurate predictions of NMR chemical shifts for substituted benzoic acid esters, helping to resolve ambiguities in experimental spectra. nih.gov
The prediction involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. By performing these calculations for different possible isomers or conformers, the theoretical spectra can be compared with experimental data to confirm the correct structure. ucl.ac.uk This approach is particularly valuable for complex molecules where empirical prediction methods may be less reliable. nih.govdocbrown.info
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.10 | 8.05 |
| H-5 | 7.60 | 7.55 |
| H-6 | 7.50 | 7.45 |
Note: The data in this table is hypothetical and serves to illustrate the concept of NMR prediction. Actual values would require specific calculations for this compound.
Advanced Spectroscopic Characterization for Structural and Mechanistic Details
A multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of this compound. Each technique provides unique insights into the molecule's constitution and behavior.
High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Dynamic Processes
High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each atom within the molecular structure and can reveal information about dynamic processes such as intramolecular hydrogen bonding.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the aldehyde proton, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence of the fluorine, formyl, hydroxyl, and carboxylic acid substituents.
The ¹³C NMR spectrum would provide key information on the carbon framework. Characteristic chemical shifts are anticipated for the carboxyl carbon, the aldehyde carbonyl carbon, the aromatic carbons directly bonded to the electron-withdrawing fluorine and formyl groups, and the carbon bearing the hydroxyl group.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. It would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the benzene ring, providing further confirmation of the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 10.0 - 11.0 | s | - | Carboxylic acid (-COOH) |
| ¹H | 9.8 - 10.0 | s | - | Aldehyde (-CHO) |
| ¹H | 8.0 - 8.2 | d | J(H,F) ≈ 6-8 | Aromatic H (ortho to -COOH) |
| ¹H | 7.8 - 8.0 | d | J(H,F) ≈ 2-4 | Aromatic H (ortho to -CHO) |
| ¹³C | 185 - 195 | s | - | Aldehyde Carbonyl (C=O) |
| ¹³C | 165 - 175 | s | - | Carboxylic Acid Carbonyl (C=O) |
| ¹³C | 155 - 165 | d | J(C,F) ≈ 240-260 | Aromatic C-F |
| ¹³C | 150 - 160 | s | - | Aromatic C-OH |
| ¹³C | 110 - 140 | multiple | - | Other Aromatic Carbons |
| ¹⁹F | -110 to -130 | m | - | Aromatic C-F |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Tautomerism and Solvent Effects
Vibrational and electronic spectroscopy offer insights into the functional groups present and the electronic transitions within the molecule.
Infrared (IR) and Raman Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, while a sharper peak around 3200-3600 cm⁻¹ would correspond to the phenolic O-H stretch. The C=O stretching vibrations of the aldehyde and carboxylic acid groups would appear as strong absorptions in the 1650-1750 cm⁻¹ region. The C-F bond would show a characteristic stretching vibration in the 1000-1400 cm⁻¹ range. These techniques could also be used to study potential tautomeric forms and the effects of different solvents on the vibrational modes.
UV-Vis Spectroscopy: The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. The presence of the aromatic ring with its various substituents is expected to result in characteristic absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the solvent polarity, providing information about solvent-solute interactions.
Table 2: Expected Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | 2500-3300 | O-H stretch (Carboxylic acid) |
| IR | 3200-3600 | O-H stretch (Phenol) |
| IR | 1680-1710 | C=O stretch (Carboxylic acid) |
| IR | 1690-1720 | C=O stretch (Aldehyde) |
| IR | 1000-1400 | C-F stretch |
| UV-Vis | 250-350 nm | π → π* transitions |
Note: This data is illustrative and based on typical functional group frequencies and electronic transitions.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 184.12 g/mol .
The fragmentation pattern would likely involve the initial loss of small, stable molecules. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH) from the carboxylic acid group, the loss of water (H₂O), the loss of carbon monoxide (CO) from the aldehyde group, or the loss of a formyl radical (•CHO). Analysis of the resulting fragment ions can help to piece together the structure of the original molecule and confirm the connectivity of its atoms. For instance, the loss of a fragment corresponding to COOH would be strong evidence for the presence of a carboxylic acid group.
Exploration of Advanced Applications of 3 Fluoro 5 Formyl 4 Hydroxybenzoic Acid Derivatives
Design and Synthesis of Biologically Relevant Scaffolds (Preclinical Focus)
The inherent structural features of 3-fluoro-5-formyl-4-hydroxybenzoic acid make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. The presence of aldehyde, phenol (B47542), and carboxylic acid groups allows for a variety of chemical modifications to generate diverse molecular libraries for preclinical screening.
Development of Enzyme Inhibitors and Receptor Modulators
While specific research targeting RXFP1 modulators using this compound is not extensively documented, the closely related compound 3-fluoro-4-hydroxybenzaldehyde (B106929) serves as a valuable proxy for its potential. Derivatives of this similar aldehyde have been synthesized to explore their roles as biological modulators. For instance, hydrazone derivatives obtained through aldehyde-amine condensation have demonstrated potent inhibitory effects on macrophage migration, a key process in inflammation. ossila.com This suggests that the formyl group on the this compound scaffold is a key functional handle for creating molecules that can modulate cellular pathways, indicating a promising avenue for developing novel anti-inflammatory agents.
Investigation of Antiproliferative and Antimicrobial Mechanisms
The development of new antimicrobial and antiproliferative agents is a critical area of pharmaceutical research. Derivatives of fluorinated hydroxybenzoic acids have shown significant promise in these fields.
Antimicrobial Activity: Research has demonstrated that heterocyclic compounds derived from fluorine-substituted aldehydes, structurally related to this compound, can be potent growth inhibitors of drug-resistant bacteria. This highlights the importance of the fluorine substitution in enhancing biological activity. mdpi.com While many p-hydroxybenzoic acid derivatives show moderate antibacterial activity, specific modifications can significantly enhance their efficacy. mdpi.comnih.govnih.gov
Antiproliferative Activity: In the realm of oncology, derivatives of the related 3-fluoro-4-hydroxybenzaldehyde have been used to synthesize analogues of curcuminoids. ossila.com These compounds have exhibited significant cytotoxic effects against human cancer cell lines, as detailed in the table below. ossila.com This demonstrates the potential of the fluorinated hydroxyphenyl scaffold as a foundation for designing new anticancer agents.
| Derivative Class | Target Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Curcuminoid Analogue | A2780 (Human Ovarian Cancer) | IC₅₀ | 0.75 µM | ossila.com |
Ligand Design for Metal Complexes with Potential Biological Activity
The molecular structure of this compound, featuring carboxylate and hydroxyl groups, makes it an excellent candidate for use as a ligand in coordination chemistry. These groups can readily bind to metal ions, forming stable metal complexes. While specific studies on the biological activity of metal complexes derived directly from this compound are emerging, the broader class of hydroxybenzoic acids is well-established in its ability to form such complexes. The coordination of metal ions can significantly alter the biological properties of the organic ligand, potentially enhancing its therapeutic effects.
Role in Advanced Materials Science and Polymer Chemistry
Beyond its biomedical potential, this compound is a valuable building block in the creation of advanced functional materials, owing to its rigid structure and multiple reactive sites.
Monomer in the Synthesis of Fluorinated Polymers
The presence of both an aldehyde (formyl) and a hydroxyl/amine-reactive carboxylic acid group on the same molecule positions this compound as a suitable monomer for step-growth polymerization. Specifically, it can undergo polycondensation reactions with diamines to synthesize polyazomethines, a class of polymers known for their thermal stability and semiconductor properties. The incorporation of fluorine into the polymer backbone can further enhance properties such as thermal resistance, chemical stability, and solubility in organic solvents.
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and ultimate properties of the resulting framework.
Hydroxybenzoic acids are effective linkers for creating multidimensional networks. rsc.orgnih.govrsc.org For example, p-hydroxybenzoic acid has been used to synthesize 3D MOFs with cobalt and manganese, demonstrating its utility as a structural linker. nih.govrsc.org Similarly, fluorinated dicarboxylates have been successfully employed to create a series of fluorinated MOFs (F-MOFs) with interesting 1D and 2D structural features. rsc.org
Precursor for Optoelectronic Materials
The strategic placement of electron-withdrawing (fluoro, formyl, and carboxyl) and electron-donating (hydroxyl) groups on the benzene (B151609) ring of this compound makes its derivatives promising candidates for the synthesis of novel optoelectronic materials. These materials are integral to the advancement of technologies such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).
The incorporation of fluorine into organic electronic materials is a well-established strategy to enhance their performance and stability. usd.edu Fluorine's high electronegativity can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This facilitates easier electron injection and improves the material's resistance to oxidative degradation, a common failure mechanism in electronic devices. rsc.org Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the solid-state packing of molecules, which in turn influences charge carrier mobility. usd.edu
The formyl and carboxylic acid groups on the this compound scaffold offer reactive sites for further chemical modifications. These groups can be utilized to build larger, conjugated systems, such as polymers and dendrimers, which are essential for the fabrication of organic electronic devices. For instance, the aldehyde can undergo condensation reactions to form Schiff bases or be used in Wittig-type reactions to create vinylene linkages, extending the π-conjugation of the molecule. The carboxylic acid group can be converted into esters or amides, allowing for the attachment of other functional moieties or for tuning the solubility and processing characteristics of the final material.
The combination of these features suggests that derivatives of this compound could be engineered to possess tailored electronic and photophysical properties, making them valuable building blocks for the next generation of optoelectronic devices.
Below is an interactive data table summarizing the key properties of functional groups in this compound and their potential impact on optoelectronic materials:
| Functional Group | Property | Potential Impact on Optoelectronic Materials |
| Fluoro | High Electronegativity | Lowers HOMO/LUMO levels, enhances electron injection, improves oxidative stability |
| Formyl | Reactive Aldehyde | Enables synthesis of conjugated polymers and Schiff bases |
| Carboxylic Acid | Reactive Site | Allows for esterification and amidation to tune solubility and attach functional groups |
| Hydroxyl | Electron-donating | Influences electronic properties and provides a site for further derivatization |
Intermediate in Agrochemical Research and Development
The presence of a fluorinated benzoic acid core in this compound makes it a molecule of significant interest in agrochemical research. Fluorine-containing compounds represent a substantial portion of modern pesticides due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which can facilitate transport across biological membranes.
Substituted benzoic acids are a well-known class of herbicides. The introduction of fluorine into the aromatic ring can dramatically alter the herbicidal activity and selectivity of these compounds. usd.edu For instance, fluorinated benzanilides have shown potent herbicidal properties. The this compound scaffold can serve as a starting point for the synthesis of novel herbicidal agents. The carboxylic acid group can be converted to an amide through reaction with various substituted anilines, while the formyl group can be further modified to introduce additional diversity and tune the biological activity.
Similarly, in the field of insecticides, fluorinated aromatic compounds have been successfully developed. The unique electronic properties of the fluorinated ring in this compound can be exploited to design molecules that interact effectively with insect-specific target sites. The reactive functional groups on the molecule allow for the construction of a wide array of derivatives, which can be screened for insecticidal activity.
Plant growth regulators are crucial for modern agriculture, enabling the control of various aspects of plant development. The design of new plant growth regulators often involves the synthesis of molecules that can mimic or interfere with the action of natural plant hormones. Benzoic acid derivatives have been explored for their potential as plant growth regulators.
The this compound structure provides a versatile template for the design of novel plant growth regulators. The functional groups can be systematically modified to optimize the interaction with specific biological targets within the plant. For example, the carboxylic acid is a common feature in many natural and synthetic auxins. The fluoro and formyl substituents can be used to fine-tune the molecule's properties, such as its uptake, transport, and metabolism within the plant, potentially leading to the discovery of new agents with improved efficacy and selectivity.
The following interactive table outlines the potential agrochemical applications of derivatives of this compound:
| Application | Key Structural Features | Rationale for Potential Activity |
| Herbicides | Fluorinated benzoic acid core | Enhanced metabolic stability and target binding affinity |
| Insecticides | Fluorinated aromatic ring | Potential for selective interaction with insect target sites |
| Plant Growth Regulators | Substituted benzoic acid scaffold | Mimicry of or interference with natural plant hormones |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthetic Methodologies
Future research will likely focus on developing environmentally friendly and efficient methods for the synthesis of 3-Fluoro-5-formyl-4-hydroxybenzoic acid and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. A shift towards greener alternatives is anticipated, exploring biocatalysis and other sustainable techniques.
One promising approach is the use of enzymes to catalyze key steps in the synthesis. For instance, carboxylic acid reductases could be employed for the selective reduction of a dicarboxylic acid precursor to the corresponding aldehyde. nih.gov Additionally, biocatalytic methods for the formylation of phenols are being explored, which could provide a milder and more selective alternative to conventional chemical methods. researchgate.net Microbial engineering also presents an exciting frontier, with the potential to design microorganisms capable of producing functionalized aromatic aldehydes from simple feedstocks. asm.orgmit.edu
Another area of development could be the use of mechanochemistry, which has been shown to be a sustainable alternative for the formylation of phenols. researchgate.net This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste. Furthermore, the development of novel catalytic systems for direct C-H formylation of fluorinated phenols could provide a more atom-economical route to this compound. tandfonline.comrsc.orgrsc.org
Illustrative Data Table: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Chemo-enzymatic | Carboxylic Acid Reductase | High selectivity, mild conditions | Enzyme stability and cost |
| Microbial Synthesis | Engineered E. coli | Use of renewable feedstocks | Low titers, complex purification |
| Mechanochemistry | Hexamethylenetetramine/Silica | Solvent-free, rapid | Scalability, substrate scope |
| Catalytic C-H Formylation | Transition metal catalyst | High atom economy | Catalyst cost and toxicity |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structural scaffold of this compound is amenable to the creation of large and diverse chemical libraries. High-throughput screening (HTS) will be an indispensable tool for rapidly evaluating the biological activities of these derivatives. ctppc.orgewadirect.comyoutube.com
Future efforts will likely involve the parallel synthesis of numerous analogs by modifying the carboxylic acid, hydroxyl, and formyl groups. For example, the carboxylic acid can be converted to a variety of esters and amides, while the formyl group can be transformed into imines, oximes, or other functional groups. The fluorine atom's position can also be varied to fine-tune the electronic properties of the molecule.
These combinatorial libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with desired activities. nih.gov The integration of automated synthesis, HTS, and computational modeling will accelerate the discovery of new drug candidates and other bioactive molecules based on this versatile scaffold. nih.gov
Illustrative Data Table: Hypothetical HTS Campaign of a Derivative Library
| Derivative Scaffold | Number of Compounds | Target | Hit Rate (%) | Confirmed Hits |
| Amide Derivatives | 5,000 | Kinase X | 0.5 | 25 |
| Ester Derivatives | 5,000 | Protease Y | 0.3 | 15 |
| Imine Derivatives | 10,000 | GPCR Z | 0.2 | 20 |
| Varied Fluorine Position | 2,500 | Ion Channel A | 0.8 | 20 |
Advanced In Vitro Biological System Integration and Mechanistic Dissection
The presence of fluorine in this compound is expected to significantly influence its biological properties. nih.gov Fluorine substitution can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Future in vitro studies will be crucial to elucidate the specific effects of this fluorinated compound on biological systems.
Initial investigations will likely focus on its potential antimicrobial, antioxidant, and anticancer activities, as these are common properties of hydroxybenzoic acid derivatives. ppor.azglobalresearchonline.netsemanticscholar.org For instance, studies on other fluorinated benzoic acids have demonstrated their potential as precursors for agrochemical and pharmaceutical products. nih.gov The biological activity of ester conjugates of similar compounds has also been explored. nih.gov
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, will provide more physiologically relevant platforms to study the compound's efficacy and mechanism of action. Mechanistic studies will aim to identify the specific cellular pathways and molecular targets that are modulated by this compound and its derivatives. The influence of the fluorine atom on target engagement and metabolic fate will be a key area of investigation. rsc.orgresearchgate.net
Illustrative Data Table: Potential In Vitro Biological Activities
| Activity | Assay | Hypothetical IC50/MIC | Potential Mechanism |
| Anticancer | MTT assay (MCF-7 cells) | 10-50 µM | Induction of apoptosis |
| Antibacterial | MIC determination (S. aureus) | 5-20 µg/mL | Inhibition of cell wall synthesis |
| Antioxidant | DPPH radical scavenging | 25-100 µM | Hydrogen atom donation |
| Enzyme Inhibition | Kinase activity assay | 1-10 µM | Competitive binding to active site |
Exploration in Supramolecular Chemistry and Self-Assembly
The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding (from the carboxylic acid and hydroxyl groups) and potentially halogen bonding (from the fluorine atom), makes it an attractive building block for supramolecular chemistry. rsc.orgbohrium.comresearchgate.net
Future research could explore the self-assembly of this molecule into well-defined nanostructures, such as fibers, gels, and vesicles. The formation of co-crystals with other molecules is another promising avenue, which could lead to materials with novel physical and chemical properties. acs.org The role of the fluorine atom in directing the crystal packing and influencing the supramolecular architecture will be of particular interest. rsc.orgresearchgate.netrsc.org
The aldehyde group can also be used as a reactive handle to form dynamic covalent bonds, enabling the construction of self-healing materials and responsive supramolecular systems. The study of these self-assembled structures could have applications in areas such as drug delivery, tissue engineering, and materials science. researchgate.net
Illustrative Data Table: Potential Supramolecular Assemblies
| Assembly Type | Co-former/Solvent | Driving Interactions | Potential Application |
| Co-crystal | Pyridine derivative | Hydrogen bonding, Halogen bonding | Modified solubility, polymorphism |
| Organogel | Toluene | π-π stacking, Hydrogen bonding | Drug delivery, sensing |
| Liquid Crystal | Bipyridine | Dipole-dipole, Hydrogen bonding | Display technologies |
| Dynamic Covalent Network | Diamine | Imine bond formation | Self-healing materials |
Application in Chemical Probes for Biological Systems
The unique combination of a reactive aldehyde group and a fluorine atom makes this compound a promising scaffold for the development of chemical probes.
The aldehyde functionality can be exploited for the selective labeling of biomolecules through the formation of imines or other covalent adducts. This could be utilized to develop fluorescent probes for detecting specific analytes or for activity-based protein profiling. nih.govrsc.orgmdpi.com The fluorophore part of the probe could be attached to the benzoic acid core.
Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy. nih.gov This technique can be used to study the binding of the molecule to proteins and other biological macromolecules, providing valuable information about ligand-target interactions. acs.org The development of ¹⁹F NMR probes based on this scaffold could facilitate drug discovery and the study of biological processes in a non-invasive manner. The strategic placement of the fluorine atom can provide a clean spectroscopic window for in-cell and even in vivo studies.
Illustrative Data Table: Potential Chemical Probe Applications
| Probe Type | Target Analyte/Process | Detection Method | Key Feature |
| Fluorescent Probe | Cellular aldehydes | Fluorescence microscopy | Turn-on fluorescence upon reaction |
| ¹⁹F NMR Probe | Protein-ligand binding | ¹⁹F NMR spectroscopy | Chemical shift changes upon binding |
| Activity-Based Probe | Enzyme active sites | Mass spectrometry | Covalent modification of target |
| Cross-linking Agent | Protein-protein interactions | Western blotting | Aldehyde-mediated covalent linkage |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-5-formyl-4-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example:
Fluorination : Introduce fluorine at position 3 via electrophilic aromatic substitution using F₂ gas or Selectfluor™ under controlled pH (e.g., acetic acid buffer) to minimize side reactions .
Formylation : Install the formyl group at position 5 using Duff reaction conditions (hexamine/HCl) or Vilsmeier-Haack reagent (POCl₃/DMF) .
Hydroxyl Protection/Deprotection : Protect the 4-hydroxy group during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted oxidation, followed by acidic or basic deprotection .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify fluorine-induced deshielding (e.g., C-F coupling in ¹³C NMR at ~165 ppm) and formyl proton resonance (~9.8–10.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 198.03 for C₈H₅FO₄) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (formyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve positional ambiguities in substituent arrangement if crystallization succeeds (use methanol/water mixtures) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1 v/v) at 0–5°C to exploit differential solubility of byproducts .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) gradients; adjust polarity for carboxylic acid retention .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water (30–70% gradient) achieve >95% purity .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., unexpected coupling in NMR) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of formyl group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to decouple fluorine splitting effects in ¹H NMR .
Q. What strategies optimize regioselectivity during electrophilic substitution in derivatives of this compound?
- Methodological Answer :
- Directing Groups : Use meta-directing groups (e.g., -COOH) to position substituents at specific sites during halogenation or nitration .
- Lewis Acid Catalysis : Employ BF₃·Et₂O to enhance electrophile activation and direct substitution to electron-deficient positions .
- Computational Modeling : Predict reactivity using DFT calculations (e.g., Fukui indices) to identify electrophile attack sites .
Q. How does the substituent arrangement (fluoro, formyl, hydroxy) influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Hydrogen Bonding : The 4-hydroxy group participates in H-bonding with target proteins (e.g., kinase inhibitors), while the formyl group enables Schiff base formation with lysine residues .
- Electron-Withdrawing Effects : Fluorine at position 3 enhances metabolic stability by reducing CYP450-mediated oxidation .
- Comparative Studies : Use analogs like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3) to isolate electronic vs steric effects .
Q. What are the challenges in characterizing degradation products of this compound under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Hydrolysis : Reflux in 0.1M HCl at 80°C for 24h; monitor formyl group oxidation to -COOH via LC-MS .
- Basic Hydrolysis : Treat with 0.1M NaOH at 60°C; detect defluorination products (e.g., 5-formyl-4-hydroxybenzoic acid) using ¹⁹F NMR .
- Stabilization : Store at 0–6°C in amber vials to minimize light/thermal degradation .
Q. How can crystallography resolve polymorphism issues in this compound?
- Methodological Answer :
- Co-Crystallization Agents : Add caffeine or nicotinamide to induce specific crystal packing via π-π stacking .
- Solvent Screening : Test 50+ solvent combinations (e.g., DMSO, THF, chloroform) using high-throughput crystallization robots .
- Synchrotron XRD : Utilize high-resolution data (≤0.8 Å) to distinguish polymorphs with subtle lattice differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
